2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound (CAS: 1353992-75-2) is a piperidine derivative functionalized with a benzyl ester at the 1-position and a substituted aminomethyl group at the 2-position. Its molecular weight is 319.45 g/mol, and it is part of a broader class of tertiary amines with applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
benzyl 2-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-16(2)21(13-11-20)14-18-10-6-7-12-22(18)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMNCFCSIYECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the alkylation of piperidine with an appropriate alkyl halide, followed by the introduction of the amino-ethyl group through a nucleophilic substitution reaction. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol or the amino group into a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of piperidine-based benzyl esters with variations in substituent groups (alkyl chains, amino groups, and ring positions). Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism : Moving the substituent from the 2- to 4-position on the piperidine ring (e.g., CAS 1353979-82-4) increases molecular weight by ~14 g/mol, likely due to steric and electronic effects .
- Ring Modifications : Cyclohexane or cyclopropane substitutions (CAS 1353982-97-4, 1353954-89-8) alter conformational flexibility and steric bulk, which may influence receptor binding .
Biological Activity
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure that includes a piperidine ring, an amino acid derivative, and a benzyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.
- Molecular Formula : C20H31N3O3
- Molecular Weight : 361.5 g/mol
- CAS Number : 1353957-66-0
The compound's structure allows for various interactions within biological systems, influencing its reactivity and potential therapeutic effects.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit a range of biological activities, including:
- Anticonvulsant Properties : Studies have shown that similar compounds can act as anticonvulsants, effectively reducing seizure activity in animal models .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties, showing effectiveness against certain bacterial strains comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
| Feature | Impact on Activity |
|---|---|
| Presence of amino groups | Enhances interaction with biological targets |
| Benzyl ester group | Influences lipophilicity and membrane permeability |
| Piperidine ring | Essential for receptor binding affinity |
Case Studies
- Anticonvulsant Activity : A study highlighted the efficacy of piperidine derivatives in reducing seizure frequency in rodent models. The compound's structural similarity to known anticonvulsants suggests it may share similar mechanisms of action .
- Cytotoxicity in Cancer Cells : Research on related compounds revealed significant cytotoxic effects against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity. The presence of specific functional groups was correlated with enhanced cytotoxicity .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
